2-溴-6-(二氟甲氧基)吡啶

描述

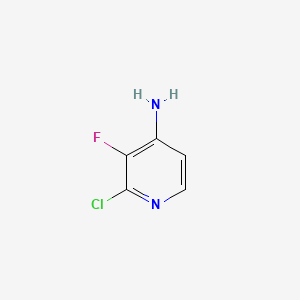

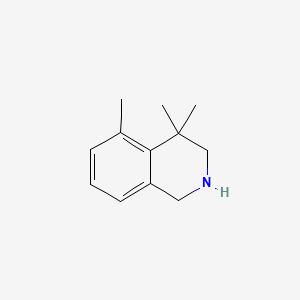

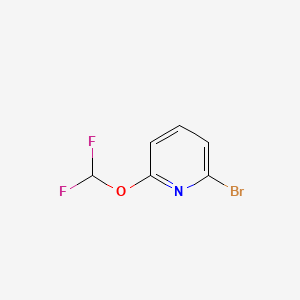

2-Bromo-6-(difluoromethoxy)pyridine is a chemical compound with the molecular formula C6H4BrF2NO . It is a halogenated pyridine derivative .

Molecular Structure Analysis

The molecular structure of 2-Bromo-6-(difluoromethoxy)pyridine consists of a pyridine ring substituted with a bromine atom at the 2-position and a difluoromethoxy group at the 6-position . The molecular weight is 224.003 .Physical And Chemical Properties Analysis

2-Bromo-6-(difluoromethoxy)pyridine has a density of 1.7±0.1 g/cm3 . It has a boiling point of 202.0±35.0 °C at 760 mmHg . The compound is solid at room temperature .科学研究应用

-

Scientific Field : Organic Chemistry

- Application Summary : “2-Bromo-6-(difluoromethoxy)pyridine” is primarily used as an intermediate in the synthesis of various chemically complex structures.

- Methods of Application : The specific methods of application can vary widely depending on the target molecule being synthesized. Typically, this compound would be used in a reaction with another organic compound, facilitated by a catalyst or under specific conditions of temperature and pressure .

- Results or Outcomes : The outcomes of such reactions would be the formation of a new compound. The yield, purity, and properties of the resulting compound would depend on the specifics of the reaction .

-

Scientific Field : Palladium-Catalyzed Direct Arylation

- Application Summary : This compound has been used in the direct arylation of heteroarenes with polyfluoroalkoxy-substituted bromobenzenes .

- Methods of Application : The reaction involves the use of a palladium catalyst and KOAc as a base, carried out in DMA at 150 °C .

- Results or Outcomes : The reaction resulted in the regioselective formation of C5-arylated thiophene in a yield of 93%, with a complete conversion of the aryl bromide observed .

-

Scientific Field : Agrochemical and Pharmaceutical Industries

- Application Summary : “2-Bromo-6-(difluoromethoxy)pyridine” is used in the synthesis of trifluoromethylpyridines (TFMP), which are key structural motifs in active agrochemical and pharmaceutical ingredients . TFMP derivatives are used in the protection of crops from pests .

- Methods of Application : The specific methods of application can vary widely depending on the target molecule being synthesized .

- Results or Outcomes : More than 20 new TFMP-containing agrochemicals have acquired ISO common names . Five pharmaceutical and two veterinary products containing the TFMP moiety have been granted market approval .

-

Scientific Field : New Processes for Preparing 6 (difluoromethoxy) 1 benzofuro3, 2cpyridine9carbaldehyde

- Application Summary : “2-Bromo-6-(difluoromethoxy)pyridine” is used in the field of new processes for preparing 6 (difluoromethoxy) 1 benzofuro3, 2cpyridine9carbaldehyde .

- Methods of Application : The specific methods of application can vary widely depending on the target molecule being synthesized .

- Results or Outcomes : This technology can solve the problems of low yield and unsuitable commercial scale production of compounds, and achieve the effect of reducing the number of steps .

-

Scientific Field : Synthesis of Fluorinated Organic Chemicals

- Application Summary : “2-Bromo-6-(difluoromethoxy)pyridine” is used in the synthesis of fluorinated organic chemicals . The effects of fluorine and fluorine-containing moieties on the biological activities and physical properties of compounds have earned fluorine a unique place in the arsenal of the discovery chemist .

- Methods of Application : The specific methods of application can vary widely depending on the target molecule being synthesized .

- Results or Outcomes : In the crop protection industry, more than 50% of the pesticides launched in the last two decades have been fluorinated . Around 40% of all fluorine-containing pesticides currently on the market contain a trifluoromethyl group .

-

Scientific Field : Preparation of 6-(difluoromethoxy)1benzofuro[3,2-c]pyridine-9-carbaldehyde

- Application Summary : “2-Bromo-6-(difluoromethoxy)pyridine” is used in the field of new processes for preparing 6-(difluoromethoxy)1benzofuro[3,2-c]pyridine-9-carbaldehyde .

- Methods of Application : The specific methods of application can vary widely depending on the target molecule being synthesized .

- Results or Outcomes : This technology can solve the problems of low yield and unsuitable commercial scale production of compounds, and achieve the effect of reducing the number of steps .

安全和危害

2-Bromo-6-(difluoromethoxy)pyridine is classified under the GHS07 hazard class . It may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . It is recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and provide appropriate exhaust ventilation at places where dust is formed .

属性

IUPAC Name |

2-bromo-6-(difluoromethoxy)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4BrF2NO/c7-4-2-1-3-5(10-4)11-6(8)9/h1-3,6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REVQVOFMUFBKSM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1)Br)OC(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4BrF2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80744652 | |

| Record name | 2-Bromo-6-(difluoromethoxy)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80744652 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Bromo-6-(difluoromethoxy)pyridine | |

CAS RN |

1214345-40-0 | |

| Record name | 2-Bromo-6-(difluoromethoxy)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80744652 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

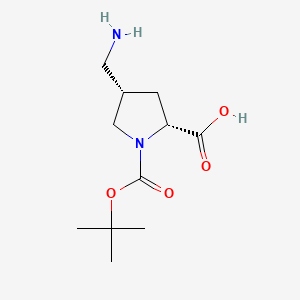

![[(2R,3R,4R,5R)-4-acetyloxy-5-[4-(butoxycarbonylamino)-5-fluoro-2-oxopyrimidin-1-yl]-2-methyloxolan-3-yl] acetate](/img/structure/B597797.png)

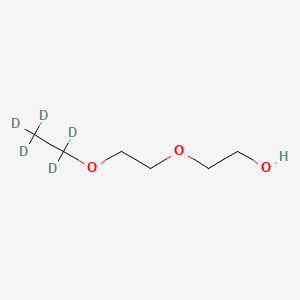

![(3R,7aR)-3-(tert-butyl)-1-hydroxy-7a-vinyltetrahydropyrrolo[1,2-c]oxazol-5(3H)-one](/img/structure/B597807.png)

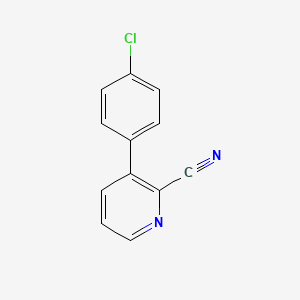

![7-tert-butyl 3-ethyl 5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazine-3,7(8H)-dicarboxylate](/img/structure/B597809.png)